molecular formula C4H7ClO2S B045256 Cyclopropylmethanesulfonyl chloride CAS No. 114132-26-2

Cyclopropylmethanesulfonyl chloride

Cat. No. B045256
M. Wt: 154.62 g/mol
InChI Key: XJPMSKSCGIBWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cyclopropylmethanesulfonyl chloride is synthesized through a variety of methods, including the catalytic cyclopropanation of electron-deficient alkenes. This process often involves the use of transition metal catalysts like rhodium(II) acetate, which mediates the reaction of phenyldiazomethane with electron-deficient alkenes to yield cyclopropanes in high yields. The reaction's efficiency is influenced by the choice of solvent, with toluene being optimal, and the presence of sulfides like pentamethylene sulfide enhances the reaction's outcome (Aggarwal et al., 2000).

Molecular Structure Analysis

The molecular structure of cyclopropylmethanesulfonyl chloride derivatives is characterized by the cyclopropane ring, a three-membered carbon ring that imparts significant strain and reactivity. This structural feature is crucial in the compound's chemical behavior and its ability to participate in various reactions. The molecular structure's analysis is often carried out using X-ray crystallography, providing insights into the stereochemistry and electronic properties of cyclopropane derivatives.

Chemical Reactions and Properties

Cyclopropylmethanesulfonyl chloride is involved in numerous chemical reactions, including cyclopropanation, where it acts as a precursor to cyclopropane derivatives. These reactions are significant in synthesizing various organic compounds with cyclopropane moieties, which are found in many biologically active molecules. The compound's reactivity is largely due to the electron-withdrawing effect of the sulfonyl group, which stabilizes the intermediate carbocation in cyclopropanation reactions.

Physical Properties Analysis

The physical properties of cyclopropylmethanesulfonyl chloride, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for the compound's handling and application in organic synthesis. The presence of the sulfonyl chloride group makes the compound polar, affecting its solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of cyclopropylmethanesulfonyl chloride are characterized by its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, allowing for the substitution reactions that are central to synthesizing sulfonamide and sulfonyl derivatives. This reactivity is exploited in organic synthesis to introduce sulfonate esters or prepare sulfonamide-based compounds.

  • (Aggarwal et al., 2000): Discusses the catalytic cyclopropanation of electron-deficient alkenes mediated by sulfides.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : It is used for synthesizing various heterocyclic systems, including 1,2,3,5, and 1,2,5-oxadiazol-3-sulfonamides, and their derivatives (Winterwerber, Geiger, & Otto, 2006).

  • Cyclopropanone Equivalent : It serves as a new cyclopropanone equivalent for synthesizing 1-alkynyl cyclopropylamines (Liu, An, Jiang, & Chen, 2008).

  • Asymmetric Cyclopropanations : Used in asymmetric cyclopropanations catalyzed by rhodium N-(arylsulfonyl)prolinate, aiding in the synthesis of functionalized cyclopropanes (Davies, Bruzinski, Lake, Kong, & Fall, 1996).

  • Formation of Sulfonyl-Substituted Cyclopropanes : Plays a role in forming sulfonyl-substituted cyclopropanes through photolysis of p-methoxyphenylsulfonyldiazomethane (Leusen, Mulder, & Strating, 2010).

  • Enantiomerically Pure Polyalkylated Cyclopropanes : Aids in the development of enantiomerically pure polyalkylated cyclopropanes (Abramovitch, Fensterbank, Malacria, & Marek, 2008).

  • Precursors for Diatomic Sulfur Transfer : Demonstrates use in diatomic sulfur transfer, leading to the formation of diatomic sulfur-trapped derivatives and tetrasulfide adducts (Abu-Yousef & Harpp, 1994).

  • Hydrolysis Mechanisms : Studied for its hydrolysis mechanisms and reactions with tertiary amines (King, Lam, & Ferrazzi, 1993).

  • Catalytic Cyclopropanation : Effective in catalytic cyclopropanation of electron-deficient alkenes (Aggarwal, Smith, Hynd, Jones, Fieldhouse, & Spey, 2000 & 2001).

  • Facile Synthesis of Esters : Used in copper-catalyzed synthesis of unsaturated esters, malonates, and phenylsulfonyl esters (Prowotorow, Wicha, & Mikami, 2001).

  • Palladium-Catalyzed Cross-Couplings : Involved in palladium-catalyzed Stille cross-couplings, offering new possibilities in medicinal chemistry and material sciences (Dubbaka & Vogel, 2003).

Safety And Hazards

Cyclopropylmethanesulfonyl chloride is considered dangerous . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

cyclopropylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPMSKSCGIBWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555955
Record name Cyclopropylmethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethanesulfonyl chloride

CAS RN

114132-26-2
Record name Cyclopropylmethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropylmethanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropylmethanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Cyclopropylmethanesulfonyl chloride
Reactant of Route 3
Cyclopropylmethanesulfonyl chloride
Reactant of Route 4
Cyclopropylmethanesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Cyclopropylmethanesulfonyl chloride
Reactant of Route 6
Cyclopropylmethanesulfonyl chloride

Citations

For This Compound
3
Citations
W Amberg, UEW Lange, M Ochse… - Journal of Medicinal …, 2018 - ACS Publications
The glycine transporter 1 (GlyT1) has emerged as a key novel target for the treatment of schizophrenia. Herein, we report the synthesis and biological evaluation of aminotetralines and …
Number of citations: 13 pubs.acs.org
L Liu, MR Lee, JL Kim, DA Whittington… - Bioorganic & Medicinal …, 2016 - Elsevier
… This compound was prepared from 14 and cyclopropylmethanesulfonyl chloride according to the procedure described in Method B as an amorphous solid (27.8 mg, 0.060 mmol, 20%). …
Number of citations: 15 www.sciencedirect.com
BEM GB, SVUS O'NEIL - sumobrain.org
The present invention provides, in part, compounds of Formula I and pharmaceutically acceptable salts thereof; processes for the preparation of; intermediates used in the preparation of…
Number of citations: 0 www.sumobrain.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.